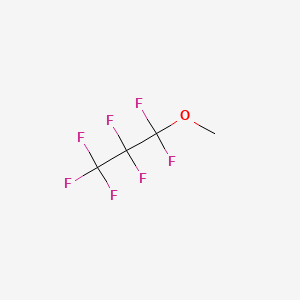









|
REACTION_CXSMILES
|
[F-:1].[K+].COCCOCCOC.[C:12]([C:19]([F:21])=O)([C:15]([F:18])([F:17])[F:16])([F:14])[F:13].S([O:27][CH3:28])(OC)(=O)=O>O>[C:19]([O:27][CH3:28])([C:12]([C:15]([F:18])([F:17])[F:16])([F:14])[F:13])([F:21])[F:1] |f:0.1|
|


|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
375 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOC
|
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)F)C(=O)F
|
|
Name
|
|
|
Quantity
|
184.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A jacketed one liter round bottom flask was equipped with an overhead stirrer, a solid carbon dioxide/acetone condenser, and an addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then warmed to about 24° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a one liter round bottom flask
|
|
Type
|
DISTILLATION
|
|
Details
|
the resulting product ether was azeotropically distilled
|
|
Type
|
CUSTOM
|
|
Details
|
The lower product phase of the resulting distillate was separated from the upper aqueous phase
|
|
Type
|
WASH
|
|
Details
|
was washed once with cold water
|
|
Type
|
DISTILLATION
|
|
Details
|
was subsequently distilled
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)F)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 g | |
| YIELD: PERCENTYIELD | 99.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |